Nortracheloside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

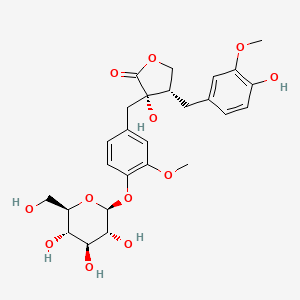

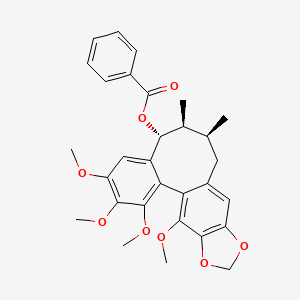

Nortracheloside is a lignan compound isolated from Trachelospermum jasminoides (Lindl.) Lem . It is used for research purposes .

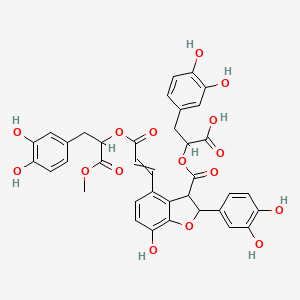

Molecular Structure Analysis

Nortracheloside has a molecular weight of 536.53 and a formula of C26H32O12 . Its structure includes a β-lactam ring, which is a common feature in this class of compounds .Physical And Chemical Properties Analysis

Nortracheloside is a solid, white to off-white powder . It is soluble in DMSO, with a solubility of 125 mg/mL . It has a CAS number of 33464-78-7 .Scientific Research Applications

Chemical Structure and Derivation

Nortracheloside, a lignan glucoside, was isolated from the stems of Trachelospermum asiaticum NAKAI var. intermedium NAKAI (Apocynaceae). It has been structurally established as 8(S), 8'(S)-4, 4', 8'-trihydroxy-3, 3'-dimethoxy-lignan-olid(9, 9')4'-β-D-glucopyranoside (S. Nishibe, S. Hisada, I. Inagaki, 1973).

Anti-Inflammatory Properties

Nortrachelogenin, a pharmacologically active lignan related to nortracheloside, demonstrates anti-inflammatory effects. It inhibits the production of inflammatory factors like nitric oxide and prostaglandin E2 in murine macrophages and reduces carrageenan-induced paw inflammation in mice (Mirka Laavola et al., 2016).

Antifungal Activity

Nortrachelogenin exhibits antifungal properties, particularly against pathogenic fungi like Candida albicans. It induces apoptosis in fungal cells through mitochondrial dysfunction and caspase-dependent pathways (Heejeong Lee, E. Woo, D. G. Lee, 2016).

Antibacterial Properties

The compound also shows significant antibacterial effects against strains like Escherichia coli O157. Its mechanism involves disorganizing and perturbing the cytoplasmic membrane, highlighting its potential in antibiotic development (Heejeong Lee, Y. Ji, Z. Ryoo, Myung‐Sook Choi, E. Woo, D. G. Lee, 2015).

Fibrosis and Macrophage Activation

Nortrachelogenin suppresses IL-4+IL-13-induced alternative macrophage activation and ameliorates bleomycin-induced fibrosis. This indicates its potential therapeutic role in conditions involving fibrosis (A. Pemmari, T. Leppänen, Erja-Leena Paukkeri, M. Scotece, M. Hämäläinen, E. Moilanen, 2018).

Safety And Hazards

properties

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYKGOAXVHSLDD-PTHUBMCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortracheloside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)